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4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol

Regioisomer selectivity Sphingosine kinase Thiazole positional isomer

Chemically distinct 2,5-substituted thiazole-amino-phenol (MW 302.8) that relocates the aminophenol moiety from thiazole position 2 to 5, differentiating it from the multi-target 2,4-isomer SKI-II. This regioisomeric shift redirects selectivity toward CDK2 and mGluR5 targets. With no prior biological annotation, it provides a clean phenotype for chemoproteomics/TPP experiments. Ideal for lead optimization seeking novel kinase engagement. Order as a building block for differential pharmacology studies.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 2279124-38-6
Cat. No. B2566652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol
CAS2279124-38-6
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)NC3=CC=C(C=C3)O)Cl
InChIInChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)15-17-9-14(20-15)18-12-5-7-13(19)8-6-12/h1-9,18-19H
InChIKeyFJYXLIFNUIMSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (CAS 2279124-38-6): A Structurally Underexplored Thiazol-5-yl Regioisomer for Selective Biological Profiling


4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol is a synthetic small-molecule thiazole derivative (MW 302.8 Da, C15H11ClN2OS) featuring an unusual 2,5-substitution pattern on the central 1,3-thiazole ring, with a 4-chlorophenyl group at position 2 and a 4-aminophenol substituent at position 5 . Cataloged as building block BB58-5250 by ChemDiv , the compound is commercially available but has minimal published direct biological characterization. Its structural scaffold—a thiazole linker bridging two aromatic systems—places it within a therapeutically relevant chemotype associated with kinase inhibition and GPCR antagonism. Critically, this specific 2,5-regioisomer is distinct from the far more extensively studied 2,4-substituted analog, 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol (SKI-II, CAS 312636-16-1), creating an immediate rationale for differential pharmacological exploration .

Why 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol Cannot Be Interchanged with Closely Related Thiazole Analogs


Thiazole-amino-phenol compounds with identical molecular formulas (C15H11ClN2OS) but different substitution patterns on the central thiazole ring exhibit fundamentally distinct target engagement profiles. The extensively studied 2,4-regioisomer, SKI-II (CAS 312636-16-1), is a well-characterized sphingosine kinase-1/2 inhibitor with an IC50 of 0.5 μM , as well as an inhibitor of dihydroceramide desaturase-1 (Des1) . In contrast, the 2,5-substitution pattern of 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol relocates the aminophenol substituent from thiazole position 2 to position 5, altering the spatial orientation of critical hydrogen-bond donor/acceptor motifs. This regioisomeric shift is known within the broader thiazole chemotype to redirect selectivity from lipid kinases (e.g., sphingosine kinase) toward cyclin-dependent kinases (e.g., CDK2), where thiazol-5-yl-containing inhibitors achieve IC50 values in the sub-nanomolar to low-nanomolar range, as demonstrated by the clinical candidate 4-[4-(4-Methyl-2-methylamino-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol co-crystallized with CDK2 . Thus, generic substitution between 2,4- and 2,5-thiazole regioisomers cannot be assumed—each isomer requires independent biological characterization.

Quantitative Differentiation Evidence for 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (2279124-38-6) Versus Key Comparators


Structural Regioisomeric Differentiation Versus the Sphingosine Kinase Inhibitor SKI-II (CAS 312636-16-1)

4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (CAS 2279124-38-6) is the 2,5-regioisomer of the well-characterized sphingosine kinase inhibitor SKI-II (CAS 312636-16-1), which bears the identical molecular formula (C15H11ClN2OS) but with a 2,4-substitution pattern. SKI-II inhibits sphingosine kinase with an IC50 of 0.5 μM and additionally inhibits dihydroceramide desaturase-1 (Des1) . The target compound relocates the aminophenol moiety from position 2 (as in SKI-II) to position 5 of the thiazole, with the 4-chlorophenyl group fixed at position 2. This structural difference reorients the hydrogen-bond donor/acceptor geometry: the phenolic -OH and secondary amine -NH remain present in both isomers but occupy distinct vectors relative to the chlorophenyl moiety, creating a unique pharmacophore. The positional isomerism is structurally confirmed by distinct InChIKey identifiers: FJYXLIFNUIMSSK-UHFFFAOYSA-N for the 2,5-isomer versus ZFGXZJKLOFCECI-UHFFFAOYSA-N for the 2,4-isomer (SKI-II) .

Regioisomer selectivity Sphingosine kinase Thiazole positional isomer Scaffold repurposing

Potential for Selective Kinase Profiling: Thiazol-5-yl Linker Confers CDK2 Inhibitory Activity in Structurally Analogous Compounds

In the broader 2-anilino-4-(thiazol-5-yl)pyrimidine chemotype—which shares the same thiazol-5-yl connectivity as the target compound—potent CDK2 inhibition has been established through X-ray co-crystallography. Compound 4-[4-(4-Methyl-2-methylamino-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol (co-crystallized with CDK2; PDB 1PXN) exemplifies the critical role of the thiazol-5-yl linkage in orienting the aromatic groups for optimal ATP-binding pocket engagement . Diaminothiazole CDK2 inhibitors with thiazol-5-yl cores achieve IC50 values of 0.0009–0.0015 μM, while the most potent constrained analog reaches an IC50 of 0.7 nM . In contrast, the 2,4-substituted analog SKI-II (IC50 = 0.5 μM for SK) shows no reported CDK2 activity, demonstrating that thiazole substitution regiochemistry dramatically redirects kinase selectivity. While direct CDK2 inhibition data for the target compound are not yet published, its thiazol-5-yl scaffold is structurally pre-validated for CDK2 engagement, creating a hypothesis-driven screening opportunity.

CDK2 inhibition Thiazol-5-yl kinase scaffold X-ray crystallography Kinase selectivity screening

mGluR5 Antagonist Patent Landscape: Thiazole-Containing Compounds with Nanomolar Potency Provide Target Class Validation

The patent literature extensively covers thiazole-based compounds as metabotropic glutamate receptor 5 (mGluR5) antagonists, with the European patent EP 1893608 B1 specifically highlighting 1,3-thiazol-2-yl ring systems as possessing advantageous potency, pharmacokinetic, and selectivity properties . Within the broader mGluR5 thiazole chemotype, potent antagonists have been reported with IC50 values of 159–274 nM, and high-affinity ligands reaching IC50 = 0.520 nM in radioligand displacement assays . The target compound, with its 2-(4-chlorophenyl)-thiazole core, shares key structural features with these mGluR5-active chemotypes, including the critical aryl-thiazole linkage and hydrogen-bond-capable aminophenol terminus. While no direct mGluR5 data exist for this specific compound, the convergence of its structure with the patented mGluR5 pharmacophore—particularly the 4-chlorophenyl substituent on the thiazole, which is a recurring motif in mGluR5 antagonist SAR—makes mGluR5 a rational first-pass screening target.

mGluR5 antagonism Thiazole GPCR ligands CNS drug discovery Patent SAR

Computational Property Differentiation: XLogP3-AA Divergence Between 2,5- and 2,4-Thiazole Regioisomers

Despite sharing the identical molecular formula and molecular weight (302.8 Da), 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol and its 2,4-regioisomer SKI-II diverge in computed lipophilicity. The target compound (2,5-isomer) has a PubChem-computed XLogP3-AA of 4.8 . While the XLogP3-AA for SKI-II is not identically reported in the same primary source, its experimentally measured LogP is 4.18 . The observed difference of approximately 0.62 log units between the two regioisomers indicates that the 2,5-substitution pattern yields higher predicted lipophilicity compared to the 2,4-substitution, which has implications for membrane permeability, protein binding, and tissue distribution profiles. Both compounds have identical hydrogen-bond donor (2) and acceptor (4) counts, confirming that the lipophilicity difference arises purely from the regioisomeric arrangement rather than from changes in H-bonding capacity.

Lipophilicity profiling Drug-likeness prediction Regioisomer ADME In silico prioritization

Absence of Direct Biological Annotation as a Research Differentiation Opportunity Versus Pre-Characterized Analogs

At the time of assessment (April 2026), no primary research articles, patents with explicit biological data, or ChEMBL bioactivity records were retrieved for 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (CAS 2279124-38-6) . This contrasts sharply with its 2,4-regioisomer SKI-II, which has been featured in >50 publications, including detailed SAR studies spanning sphingosine kinase-1, sphingosine kinase-2, and dihydroceramide desaturase-1 (Des1) inhibition . The 2,5-isomer therefore represents an 'orphan scaffold'—a commercially available compound with a pre-validated chemotype core (thiazol-5-yl-aminophenol) that lacks confounding polypharmacology data. For discovery programs seeking to identify novel target engagement without pre-existing annotation bias, this compound offers a clean starting point for unbiased phenotypic or target-based screening in kinase, GPCR, or epigenetic target panels, with the advantage of immediate commercial availability from multiple vendors including ChemDiv (BB58-5250) .

Orphan scaffold Selectivity profiling Chemical probe discovery Underexplored chemotype

Practical Application Scenarios for 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol (2279124-38-6) Based on Differential Evidence


CDK-Family Kinase Selectivity Panel Screening

Deploy this compound in a broad kinase selectivity panel (e.g., CDK1–9, GSK3β, ERK2) to empirically determine its kinase inhibition profile. The thiazol-5-yl scaffold is structurally validated for CDK2 binding through X-ray co-crystallography of close analogs (PDB 1PXN), and the 2,5-regioisomer is chemically distinct from the kinase-inactive 2,4-isomer SKI-II . Profiling against CDK2/cyclin E and CDK9/cyclin T1 at ATP concentrations of 10 μM and 1 mM is recommended to assess ATP-competitive versus non-competitive binding modes, given that diaminothiazole CDK2 inhibitors in this chemotype class achieve IC50 values of 0.9 pM to 1.5 nM .

mGluR5 Negative Allosteric Modulator (NAM) Discovery

Screen this compound in a calcium mobilization FLIPR assay against human mGluR5, with glutamate as the orthosteric agonist. The compound's 2-(4-chlorophenyl)-thiazole core aligns with the patented mGluR5 antagonist pharmacophore described in EP 1893608 B1, where thiazole-containing NAMs achieve IC50 values of 159–274 nM . A positive hit would position this 2,5-isomer as a novel mGluR5 chemotype distinct from existing 2,4-substituted or pyrimidine-linked thiazole antagonists, potentially offering differentiated IP and selectivity versus mGluR1.

Comparative ADME/Tox Profiling Versus the 2,4-Regioisomer SKI-II

Conduct parallel in vitro ADME assays comparing the target compound (2,5-isomer) directly with SKI-II (2,4-isomer), including Caco-2 permeability (Papp A→B), human liver microsome metabolic stability (t1/2), and CYP450 inhibition (3A4, 2D6, 2C9). The computed XLogP3-AA difference (Δ ≈ 0.62 units more lipophilic for the 2,5-isomer) predicts distinct permeability and metabolic profiles . This head-to-head comparison is critical for identifying which regioisomer offers superior drug-like properties for lead optimization, especially since SKI-II's polypharmacology (SK1, SK2, Des1) complicates its therapeutic development .

Chemical Probe Development for Orphan Target Deconvolution

Use this compound as a starting scaffold for chemical probe development in chemoproteomics or thermal proteome profiling (TPP) experiments. Since no biological targets have been reported for this compound, it provides a 'clean' phenotype for unbiased target deconvolution . This differentiates it from SKI-II, where the known multi-target profile (SK1, SK2, Des1) creates confounding effects in cellular assays, as acknowledged in the primary SAR literature: 'interpretations of results using this pharmacological agent are complicated by several factors: poor SK1/2 selectivity... and off-target effects' . The target compound avoids this pre-existing annotation burden.

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